[1-(1,3-Benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol
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Overview
Description
“[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol” is a complex organic compound. It is related to the class of compounds known as N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine . This class of compounds has been studied for their potential applications in various fields, including as anticancer agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . However, the specific synthesis process for “[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol” is not directly available in the retrieved information.
Molecular Structure Analysis
The molecular structure of related compounds such as N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine has been reported. The molecular formula for this compound is C12H17NO2 and it has a molecular weight of 207.2689 . However, the specific molecular structure of “[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol” is not directly available in the retrieved information.
Chemical Reactions Analysis
The chemical reactions involving “[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol” are not directly available in the retrieved information. However, related compounds have been studied for their reactivity and potential applications in various fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of “[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol” are not directly available in the retrieved information. However, related compounds such as N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine have been reported with a molecular weight of 207.2689 .
Mechanism of Action
The mechanism of action for “[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol” is not directly available in the retrieved information. However, related compounds have been studied for their potential biological activities. For instance, Alda-1, an organic compound that enhances the enzymatic activity of human ALDH2, has been proposed as a potential treatment for the alcohol flush reaction experienced by people with genetically deficient ALDH2 .
Safety and Hazards
The safety and hazards associated with “[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol” are not directly available in the retrieved information. However, safety data sheets for related compounds indicate that they can cause severe skin burns and eye damage, and may cause respiratory irritation .
Future Directions
The future directions for the study and application of “[1-(1,3-benzodioxol-5-ylmethyl)-2-pyrrolidinyl]methanol” are not directly available in the retrieved information. However, related compounds have been studied for their potential applications in various fields, including as anticancer agents , suggesting potential avenues for future research and development.
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-8-11-2-1-5-14(11)7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,15H,1-2,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUQEQNTEQNOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC3=C(C=C2)OCO3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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